

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid structure

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Compound of Interest

Compound Name: 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid
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An In-depth Technical Guide to **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**, a vital scaffold in medicinal chemistry and research. It delves into its fundamental properties, explore robust synthetic methodologies with an emphasis on the underlying chemical principles, detail analytical characterization, and discuss its applications particularly within the realm of drug development.

Core Molecular Profile

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, also known as 4-(4-tolyl)benzoic acid, is a bi-aryl compound featuring a carboxylic acid functional group. The molecule consists of two benzene rings linked by a single bond. One ring is substituted with a carboxylic acid group at the 4-position, and the other is substituted with a methyl group at the 4-position. The carboxylic acid group is responsible for hydrogen bonding and salt formation, which is crucial for molecular recognition in biological systems and for tuning physicochemical properties like solubility and stability.

Chemical Structure and Identity

The molecule consists of two benzene rings linked by a single bond. One ring is substituted with a carboxylic acid group at the 4-position, and the other is substituted with a methyl group at the 4-position.

Caption: 2D Representation of the core molecular structure.

Physicochemical Properties

A summary of the key identifiers and physical properties is provided below. The high melting point is indicative of a stable, crystalline solid, which is a key characteristic for pharmaceutical applications.

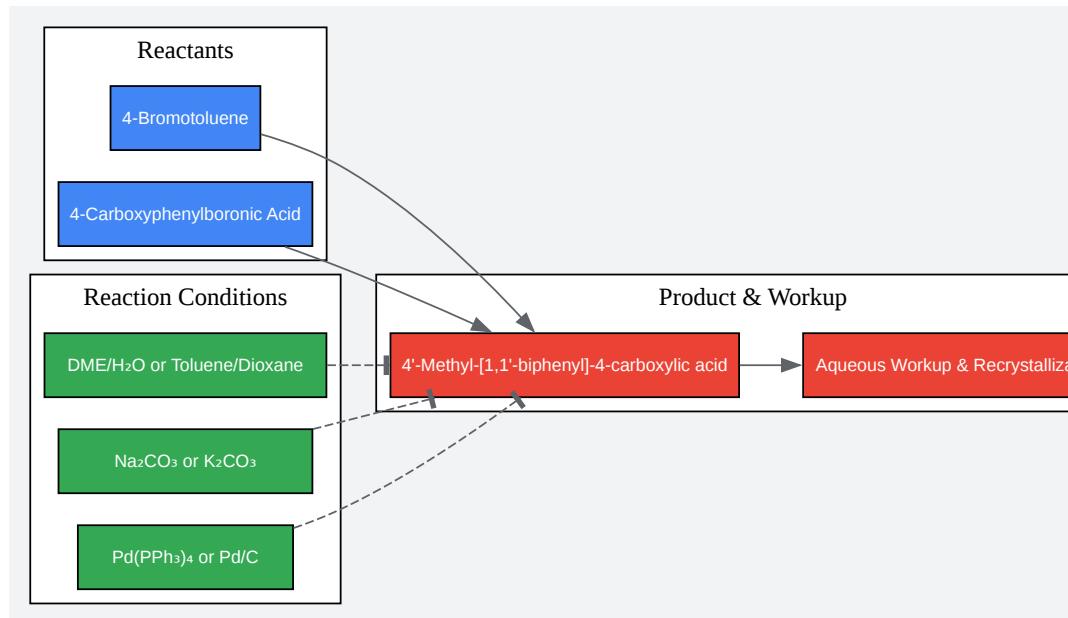
Property	Value	Reference
CAS Number	720-73-0	[2][3][4][5][6]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[2][4][5][7]
Molecular Weight	212.24 g/mol	[2][4][5][7]
Appearance	White to off-white solid	[4]
Melting Point	252-253 °C	[4]
pKa (Predicted)	4.23 ± 0.10	[4]
XLogP3	3.9	[7]
InChIKey	RZOCCLOTCXINRG-UHFFFAOYSA-N	[4][7]

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the biphenyl scaffold of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored in both academic and industrial settings due to its high tolerance for various functional groups, mild reaction conditions, and the low cost of reagents.

Mechanistic Rationale

The choice of a Suzuki coupling is strategic. It allows for the direct and high-yield formation of a C-C bond between two sp^2 -hybridized carbon atoms. This reaction is complex and requires a base to activate the boronic acid partner for the crucial transmetalation step.[\[8\]](#)



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Caption: General workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established Suzuki coupling methodologies.[\[10\]](#)[\[11\]](#)[\[12\]](#) Self-validation is achieved by monitoring via Chromatography (TLC) and confirming the final product's identity and purity through the characterization methods outlined in Section 3.

Materials:

- 4-Carboxyphenylboronic acid
- 4-Bromotoluene (or 4-Iodotoluene for higher reactivity)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium on Carbon [Pd/C])[\[10\]](#)[\[11\]](#)
- Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])
- Solvent system (e.g., 1,2-Dimethoxyethane (DME)/Water, Toluene/Ethanol/Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-carboxyphenylboronic acid
- Catalyst and Base Addition: Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq). The use of a solid base like a carbonate is crucial
- Solvent Addition and Degassing: Add the solvent mixture (e.g., DME/H₂O 4:1). Degas the mixture thoroughly by bubbling an inert gas (N₂) through to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of *t*-Butyl methyl ether/CH₂Cl₂). The reaction is typically complete within 4-16 hours.[\[1\]](#)

- Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is ~2-3. The product should precipitate.
- Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether or hexanes to refine the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.[13]

Structural Characterization and Analysis

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the proton environment of the molecule. The spectrum provides key diagnostic signals.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
-12.90	Broad Singlet	1H	-COOH
-8.01	Doublet	2H	Ar-H
-7.78	Doublet	2H	Ar-H
-7.64	Doublet	2H	Ar-H
-7.31	Doublet	2H	Ar-H
-2.36	Singlet	3H	-CH ₃

Note: Data is representative and based on a DMSO-d₆ solvent.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[4]

Frequency Range (cm ⁻¹)	Description	Functional Group
2500 - 3300	Very Broad	O-H stretch (Carboxylic Acid)
1700 - 1725	Strong, Sharp	C=O stretch (Carboxylic Acid)
~3000	Medium	C-H stretch (Aromatic)
~2900	Weak	C-H stretch (Methyl)
1600, 1480	Medium-Weak	C=C stretch (Aromatic Ring)

The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[15][16] The strong carbonyl (C=O) absorption confirms the presence of the acid functionality.[15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at the base peak.

- Expected Molecular Ion (M⁺): m/z = 212.24[4][7]

Further fragmentation would likely show the loss of the carboxylic group (-COOH, 45 Da) and other characteristic fragments of the biphenyl core.

Applications in Drug Discovery and Development

The **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** structure serves as a foundational building block for more complex molecules with therapeutic potential.

Scaffold for Active Pharmaceutical Ingredients (APIs)

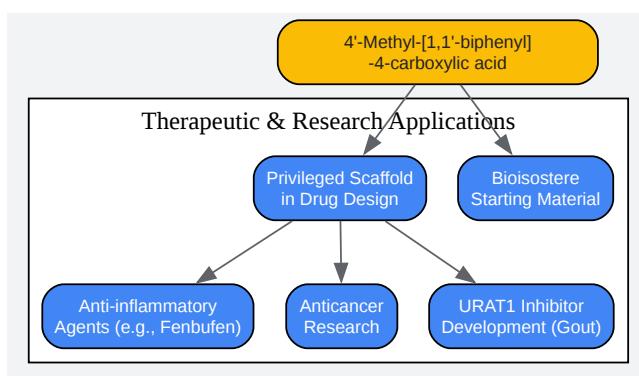
Biphenyl carboxylic acids are recognized scaffolds for a range of therapeutic targets. They are found in anti-inflammatory drugs (e.g., Fenbufen), and the specific substitution pattern of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** can be used to fine-tune the steric and electronic properties of a lead compound to maintain pharmacokinetic profile.

Role as a Bioisostere

In drug design, a carboxylic acid group is often used to mimic a phosphate or other charged group to interact with a biological target. However, it can also be a starting point for creating bioisosteres—replacing the carboxylic acid with other acidic groups like tetrazoles or hydroxamic acids to maintain biological activity.[17][18]

Precursor for URAT1 Inhibitors

Derivatives of biphenyl carboxylic acid are being actively investigated as potent inhibitors of Urate Transporter 1 (URAT1).[19] Inhibition of URAT1 is a key target for the treatment of gout. This molecule provides a ready-made scaffold that can be further functionalized to develop novel URAT1 inhibitors.[19]



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Caption: Key application areas stemming from the core structure.

Safety and Handling

As with any chemical reagent, proper handling is essential.

- Hazard Identification: Classified as an irritant (Hazard Code: Xi).[4] It can cause skin and serious eye irritation.[20][21][22] May cause respiratory irritation.[20][21][22]
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and gloves.
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[22][23]
 - Skin: Wash off with soap and plenty of water.[22][23]
 - Inhalation: Move the person to fresh air.[22][23]
 - Ingestion: Clean mouth with water and seek medical attention if symptoms occur.[23]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][23]

Conclusion

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid is more than a simple organic molecule; it is a versatile and powerful tool for chemists and pharmacologists. Via Suzuki-Miyaura coupling, combined with its privileged structural motifs, makes it an invaluable starting material for the development of novel therapeutic agents. Understanding of its properties, synthesis, and characterization is fundamental for any researcher looking to leverage its potential in their work.

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